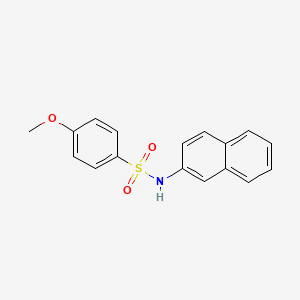

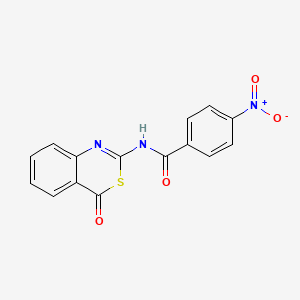

![molecular formula C23H25N5O2 B5544430 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a part of the broader family of pyrimidine derivatives, known for their varied biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential applications in various chemical and pharmaceutical fields, driven by its unique molecular architecture.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the one described, often involves condensation reactions, showcasing the compound's foundational structure and functional groups. For instance, the synthesis of related pyrido[3,4-d]pyrimidines has been achieved through condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007). Similar methods can be adapted for the synthesis of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide, emphasizing the importance of precise conditions for achieving the desired product.

Molecular Structure Analysis

The molecular structure and conformation of pyrimidine derivatives have been extensively studied using techniques like X-ray diffraction and Density Functional Theory (DFT). For example, a novel compound within the pyrimidine family was characterized using 13C NMR, 1H NMR, FT-IR, MS, and single crystal X-ray structural analysis, confirming its molecular structure and packing in the solid state dominated by hydrogen bonds (Zhou et al., 2021). These analytical methods are crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity and functional versatility. The reactions can range from nucleophilic substitutions to cyclization, highlighting the compound's potential as a precursor for further chemical modifications and its reactivity towards different chemical agents. For instance, the cyclization of N-azolyl formamidines to polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments exemplifies the diverse chemical transformations these compounds can undergo (Bogza et al., 1997).

Scientific Research Applications

Medical Imaging Applications

- PET Imaging Agent for Parkinson's Disease : A study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, showing promise for medical imaging applications related to neurological conditions (Wang et al., 2017).

Antimicrobial Activity

- Pyrimidine-Triazole Derivatives : Research into the antimicrobial activity of synthesized pyrimidine-triazole derivatives based on a morpholino phenyl molecule has been conducted. These compounds were tested against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Synthesis of Novel Compounds

Polymer Synthesis : The synthesis and characterization of soluble polyimides derived from diamines, including those related to the morpholine compound, have been studied. These polyimides show excellent solubility, thermal stability, and potential for creating durable and flexible films, indicative of their applicability in material science (Imai, Maldar, & Kakimoto, 1984).

Cancer Research and Anti-Inflammatory Agents : Novel compounds synthesized from visnagenone and khellinone, incorporating morpholine and pyrimidine structures, have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds show promise as anticancer and anti-inflammatory agents, with significant potential for therapeutic applications (Abu‐Hashem et al., 2020).

Green Chemistry

- Biomass-Based Solvents in Catalysis : A study has been conducted on the use of biomass-derived solvents, such as 2-methyltetrahydrofuran and ethyl levulinate, in palladium-catalyzed aminocarbonylation reactions. This research highlights the potential of using green solvents in chemical synthesis, contributing to the development of more sustainable chemical processes (Uzunlu et al., 2023).

Mechanism of Action

properties

IUPAC Name |

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c29-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-11-10-24-21-16-22(27-17-26-21)28-12-14-30-15-13-28/h1-9,16-17H,10-15H2,(H,25,29)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHJOACTASGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

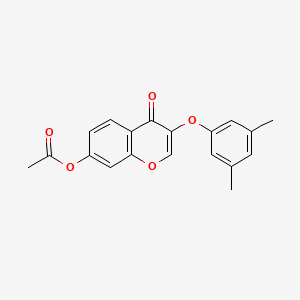

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

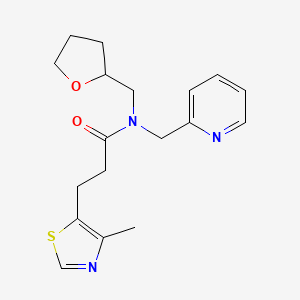

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

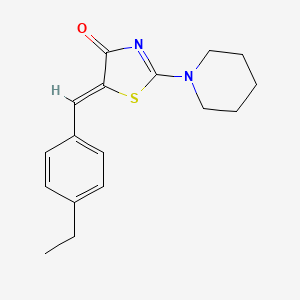

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)